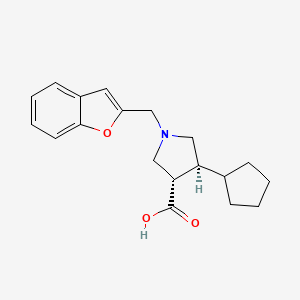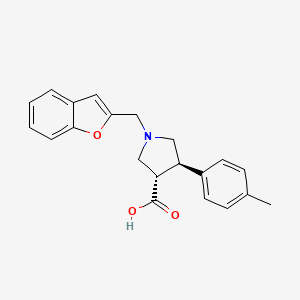
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid, commonly known as BP897, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BP897 is a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. In
Mecanismo De Acción
BP897 acts as a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. Dopamine is a neurotransmitter that plays a critical role in reward and motivation pathways in the brain. By blocking the activity of dopamine at the D3 receptor, BP897 can reduce the rewarding effects of drugs of abuse, such as cocaine, and decrease the likelihood of relapse in addicted individuals.
Biochemical and Physiological Effects
BP897 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease the self-administration of cocaine in rats and reduce the rewarding effects of cocaine in mice. BP897 has also been shown to improve cognitive function in rats with cognitive deficits induced by scopolamine. Additionally, BP897 has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BP897 in lab experiments is its selective activity at the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation of using BP897 is its potential off-target effects at other receptors. This can complicate the interpretation of results and make it difficult to determine the specific effects of BP897 on the dopamine D3 receptor.
Direcciones Futuras
There are several future directions for research on BP897. One area of interest is the potential use of BP897 in the treatment of other addictive disorders, such as opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of BP897, particularly in humans. Finally, the development of more selective dopamine D3 receptor antagonists may provide a more targeted approach to studying the role of this receptor in various disorders.
Métodos De Síntesis
The synthesis of BP897 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-benzofuran-2-ylmethanol with cyclopentylmagnesium bromide to form 1-(1-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-3-carboxylic acid to form BP897. The final product is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
BP897 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-addictive properties, particularly in the treatment of cocaine addiction. BP897 has also been studied for its potential as an antidepressant, as well as its ability to improve cognitive function in patients with schizophrenia.
Propiedades
IUPAC Name |
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(22)17-12-20(11-16(17)13-5-1-2-6-13)10-15-9-14-7-3-4-8-18(14)23-15/h3-4,7-9,13,16-17H,1-2,5-6,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJNEWXXJGVJC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]acetamide](/img/structure/B7354707.png)
![N-[(1S)-1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylcyclopropane-1-carboxamide](/img/structure/B7354709.png)
![N-[(2R)-1-hydroxybut-3-en-2-yl]-4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B7354713.png)
![(3aS)-2-[(2-methoxy-5-nitrophenyl)methyl]-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354718.png)
![(Z)-3-cyclopropyl-2-fluoro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-enamide](/img/structure/B7354720.png)
![[(3aS,7aR)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B7354721.png)
![(E)-1-[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354729.png)
![1-[(1S,5R)-1,5-bis(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-3-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B7354735.png)
![(1-ethyl-5-methylpyrazol-4-yl)-[(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7354743.png)
![(3R,4R)-4-cyclohexyl-1-[(5-methoxycarbonyl-1-methylpyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354758.png)


![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)